N-(2-methyl-4-nitrophenyl)oxepan-4-amine
Description
N-(2-Methyl-4-nitrophenyl)oxepan-4-amine is a synthetic organic compound featuring a seven-membered oxepane ring (a cyclic ether with six carbons and one oxygen) substituted at the 4-position with an amine group. This amine is further bonded to a 2-methyl-4-nitrophenyl aromatic moiety.
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)oxepan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-9-12(15(16)17)4-5-13(10)14-11-3-2-7-18-8-6-11/h4-5,9,11,14H,2-3,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFVGONORPPFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs with Shared Aromatic Moieties
Compounds sharing the 2-methyl-4-nitrophenyl group but differing in substituents or core structures are summarized below:
Key Observations:
- Bioactivity: FH535 and CDD-815202 demonstrate the significance of the 2-methyl-4-nitrophenyl group in targeting survivin (anti-cancer) and bacterial enzymes, respectively.
- Synthetic Utility : Ethylamine derivatives (e.g., and ) highlight the role of the 2-methyl-4-nitrophenyl group as a precursor in multi-step syntheses, particularly for heterocyclic amines .
- Ring Size Effects : The six-membered tetrahydro-2H-pyran-4-amine (Example 14, ) has a molecular weight of 399.2, suggesting that the seven-membered oxepane analog may exhibit enhanced conformational flexibility but reduced metabolic stability .
Physicochemical and Pharmacokinetic Comparisons
Solubility and Polarity:
- Nitro Group Impact : The electron-withdrawing nitro group in all analogs contributes to low aqueous solubility, necessitating formulation adjustments (e.g., prodrug strategies).
- Oxepane vs.
Stability:
- Oxidative Sensitivity: The nitro group and aromatic amines in these compounds are prone to reduction under physiological conditions, as seen in the catalytic hydrogenation of N-methyl-2-(4-nitrophenyl)ethan-1-amine to yield amino intermediates () .
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